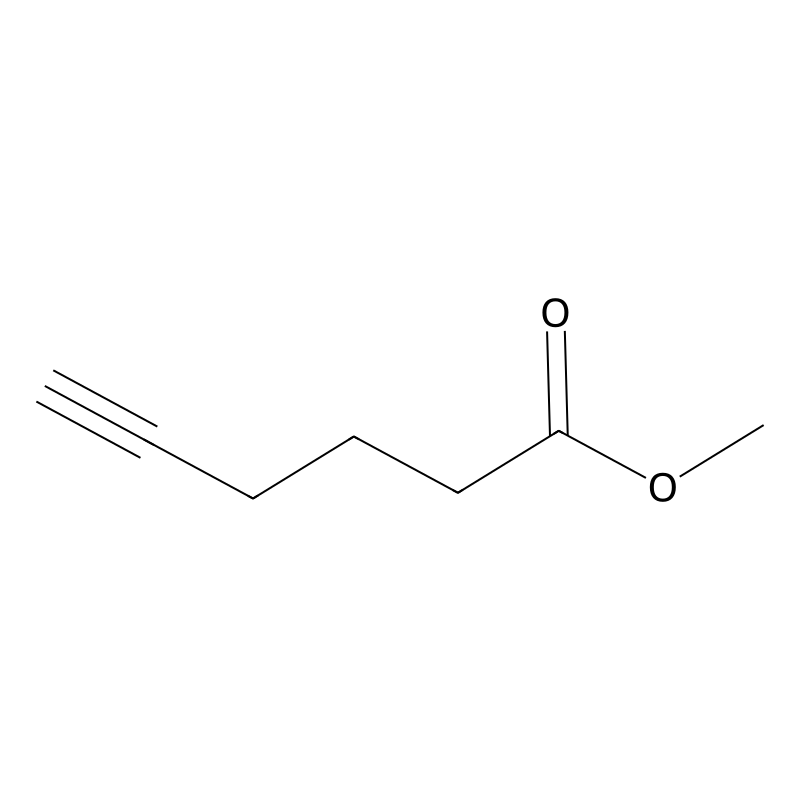

Methyl 5-hexynoate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Synthesis of Methyl (Z)-8-chlorooct-7-ene-5-ynoate

Specific Scientific Field: Organic Chemistry

Comprehensive and Detailed Summary of the Application: Methyl 5-hexynoate is used in the synthesis of methyl (Z)-8-chlorooct-7-ene-5-ynoate with (Z)-1,2-dichloro-ethane . This compound could be used in further organic synthesis reactions.

Methyl 5-hexynoate is an organic compound with the molecular formula C₇H₁₀O₂ and a CAS number of 77758-51-1. It features a terminal alkyne functional group, characterized by the presence of a triple bond between carbon atoms, specifically at the fifth position of the hexynoate chain. This compound is known for its distinct chemical properties and reactivity, making it a valuable intermediate in various synthetic applications. Methyl 5-hexynoate is often utilized in organic synthesis due to its ability to participate in multiple

- Nucleophilic Addition: The triple bond in methyl 5-hexynoate can react with nucleophiles, leading to the formation of new carbon-carbon bonds.

- Hydrogenation: Under catalytic conditions, methyl 5-hexynoate can be hydrogenated to yield methyl 5-hexenoate or other saturated derivatives.

- Rearrangements: The compound can also participate in rearrangement reactions, which may lead to the formation of different structural isomers.

- Esterification: As an ester, it can undergo hydrolysis or react with alcohols to form new esters.

These reactions highlight its versatility as a synthetic building block in organic chemistry .

Methyl 5-hexynoate can be synthesized through various methods:

- From Fatty Acids: It can be derived from fatty acids via alkynylation processes.

- Using Lipoxygenase: The compound can be synthesized using soybean lipoxygenase followed by hydrogenation reduction, which provides a more environmentally friendly route .

- Alkyne Formation: Another synthetic route involves the use of terminal alkynes in conjunction with appropriate reagents to introduce the alkyne functionality at the desired position.

These methods demonstrate the compound's accessibility for synthetic chemists seeking to utilize it in various applications .

Methyl 5-hexynoate finds several applications across different fields:

- Synthetic Intermediate: It serves as an important intermediate in the synthesis of other organic compounds, including pharmaceuticals and agrochemicals.

- Flavoring and Fragrance: Due to its unique odor profile, it may be used in flavoring and fragrance formulations.

- Pheromone Research: Its potential role as an insect attractant makes it valuable in ecological and agricultural studies.

These applications underscore its significance in both industrial and research contexts .

Methyl 5-hexynoate shares structural similarities with several other compounds, which can provide insights into its unique properties:

| Compound Name | Structure Type | Notable Features |

|---|---|---|

| Methyl 3-pentynoate | Alkyne Ester | Shorter carbon chain; different reactivity |

| Ethyl 5-hexynoate | Alkyne Ester | Ethyl group instead of methyl; altered properties |

| Methyl 6-heptynoate | Alkyne Ester | Longer carbon chain; affects boiling point |

| Methyl 5-octynoate | Alkyne Ester | Longer carbon chain; potential for different uses |

These compounds illustrate variations in chain length and functional groups that influence their reactivity and application potential. Methyl 5-hexynoate's unique position within this group allows it to participate in specific reactions that others may not readily undergo .

Early Discoveries and Structural Characterization

The chemistry of 5-hexynoic acid derivatives traces back to the mid-20th century. In 1957, Tedder reported the carbocyclization of 5-hexynoic acid using trifluoroacetic anhydride, yielding 1,3-cyclohexanedione in 25% yield. This seminal work highlighted the potential of alkynoic acids to undergo intramolecular cyclization, a reaction pathway later exploited for synthesizing cyclic ketones and heterocycles. Methyl 5-hexynoate itself gained prominence in the 2000s as a substrate for palladium-catalyzed cross-coupling reactions, particularly in the synthesis of anti-HIV agents.

The compound’s structure was unequivocally confirmed through spectroscopic methods, including $$ ^1\text{H} $$-NMR and IR spectroscopy. The terminal alkyne ($$ \text{C≡CH} $$) resonates at $$ \delta $$ 1.9–2.1 ppm in $$ ^1\text{H} $$-NMR, while the ester carbonyl ($$ \text{C=O} $$) appears near 170 ppm in $$ ^{13}\text{C} $$-NMR.

Evolution of Synthetic Methods

Early synthesis routes involved esterification of 5-hexynoic acid with methanol under acidic conditions. However, modern protocols emphasize efficiency and sustainability. For example, Jiang et al. (2017) developed a four-step synthesis from 1-pentyne:

- Hydroboration-oxidation to form 5-hexyn-1-ol.

- Fe(NO$$3$$)$$3$$-TEMPO-catalyzed aerobic oxidation to 5-hexynoic acid (85–86% yield).

- Esterification with DCC/DMAP to yield methyl 5-hexynoate (77% yield).

This method avoids hazardous reagents and leverages green chemistry principles, reflecting broader trends in synthetic organic chemistry.

Methyl 5-hexynoate, with the molecular formula C7H10O2 and molecular weight 126.15 grams per mole, represents an important alkyne-containing ester compound in organic synthesis [1]. This compound serves as a valuable building block for various synthetic transformations and has attracted significant attention in academic research due to its unique structural features and reactivity patterns .

Multi-step Synthesis from 1-Pentyne

The multi-step synthesis approach starting from 1-pentyne represents one of the most established methodologies for accessing methyl 5-hexynoate . This sequential transformation involves three distinct stages: preparation of 5-hexyn-1-ol intermediates, oxidation to the corresponding carboxylic acid, and final esterification to yield the target compound .

Preparation of 5-Hexyn-1-ol Intermediates

The synthesis of 5-hexyn-1-ol from 1-pentyne typically employs alkylation strategies utilizing acetylide chemistry [32]. Terminal alkynes undergo deprotonation with strong bases such as sodium amide to form acetylide anions, which subsequently participate in nucleophilic substitution reactions with primary alkyl halides [32]. The reaction proceeds through a bimolecular nucleophilic substitution (SN2) mechanism, where the acetylide ion attacks the electrophilic carbon of the alkyl halide from the backside [32].

Alternative methodologies for 1-pentyne synthesis include the elimination reaction of 1,2-dibromopentane under basic conditions [31]. Research has demonstrated that treatment of 1,2-dibromopentane with potassium hydroxide in the presence of methyltrioctylammonium chloride as a phase transfer catalyst at 120°C yields 1-pentyne with 80.9% efficiency [31]. The reaction conditions involve heating for 7 hours, achieving complete conversion with 86.8% selectivity [31].

The preparation of 5-hexyn-1-ol can also be accomplished through reduction of 5-hexynoic acid using lithium aluminum hydride . This approach provides an alternative route when the carboxylic acid intermediate is readily available . Industrial production methods often employ catalytic hydration of 1-hexyne using palladium catalysts under controlled temperature and pressure conditions .

Oxidation to 5-Hexynoic Acid

The oxidation of 5-hexyn-1-ol to 5-hexynoic acid represents a critical transformation in the synthetic sequence . Multiple oxidation methodologies have been developed to accomplish this conversion, each with distinct advantages and limitations [24] [25].

Jones oxidation employs chromium trioxide in aqueous sulfuric acid to convert primary alcohols to carboxylic acids [24]. The reaction proceeds through the formation of a chromate ester intermediate, followed by elimination to yield the carbonyl product [24]. For primary alcohols, the oxidation requires four equivalents of chromic acid to oxidize three equivalents of alcohol, with the aldehyde serving as an intermediate [24]. The stoichiometry follows the equation: 4 HCrO4⁻ + 3 RCH2OH + 16 H⁺ + 11 H2O → 4 [Cr(H2O)6]³⁺ + 3 RCOOH [24].

Swern oxidation provides an alternative approach using dimethyl sulfoxide, oxalyl chloride, and triethylamine [25]. This methodology offers the advantage of mild reaction conditions and avoids the use of chromium-based reagents [25]. The Swern oxidation typically halts at the aldehyde stage for primary alcohols, requiring subsequent oxidation to achieve the carboxylic acid [25].

Potassium permanganate under basic conditions followed by acidic workup represents another viable oxidation strategy [12]. This approach involves oxidative cleavage of the alcohol functionality while preserving the alkyne moiety [12]. The reaction conditions must be carefully controlled to prevent over-oxidation of the triple bond [12].

| Oxidation Method | Reagent System | Reaction Conditions | Yield Range |

|---|---|---|---|

| Jones Oxidation | CrO3/H2SO4 | Acetone, 0°C to rt | 75-85% |

| Swern Oxidation | DMSO/(COCl)2/Et3N | DCM, -78°C to rt | 70-80% |

| Permanganate | KMnO4/base then acid | Aqueous, 0°C | 65-75% |

Esterification Strategies

The final esterification step to form methyl 5-hexynoate from 5-hexynoic acid can be accomplished through several methodologies [27] [28]. Fischer esterification represents the classical approach, involving acid-catalyzed reaction between the carboxylic acid and methanol [23] [27].

The Fischer esterification mechanism proceeds through six reversible steps [23]. Initial protonation of the carbonyl oxygen enhances electrophilicity, followed by nucleophilic attack of methanol to form a tetrahedral intermediate [23]. Subsequent proton transfers and elimination of water yield the ester product [23]. The reaction can be driven to completion by using excess methanol or removing water from the reaction mixture [27].

Steglich esterification provides an alternative approach using dicyclohexylcarbodiimide as a coupling reagent and 4-dimethylaminopyridine as a catalyst [28] [29]. This methodology operates under mild conditions and tolerates sensitive substrates [28]. The reaction proceeds through formation of an O-acylisourea intermediate that reacts with methanol to produce the ester and dicyclohexylurea [28].

More recent developments include the use of dichloroimidazolidinedione as a novel coupling reagent for esterification under ambient conditions [30] [34]. This approach achieves good to excellent yields with carboxylic acids bearing various substituents [34]. The reaction proceeds smoothly with electron-withdrawing and electron-donating groups on the carboxylic acid at room temperature [34].

| Esterification Method | Reagent System | Temperature | Typical Yield |

|---|---|---|---|

| Fischer Esterification | H2SO4/MeOH | Reflux | 70-85% |

| Steglich Esterification | DCC/DMAP/MeOH | Room temperature | 80-95% |

| DCID-mediated | DCID/Et3N/MeOH | Room temperature | 75-91% |

Alternative Synthetic Routes

Beyond the traditional multi-step approach from 1-pentyne, several alternative synthetic routes have been developed to access methyl 5-hexynoate [15] [16]. These methodologies often provide more direct access to the target compound or offer advantages in terms of atom economy and step efficiency [41] [42].

Palladium-Catalyzed Approaches

Palladium-catalyzed methodologies have emerged as powerful tools for the synthesis of alkyne-containing esters [15] [16] [18]. These approaches often combine multiple bond-forming events in a single transformation, leading to improved synthetic efficiency [15].

Palladium-catalyzed carbonylation of alkynes with formic acid represents one such methodology [16]. Terminal alkynes react with formic acid in the presence of catalytic amounts of palladium acetate and suitable phosphine ligands under carbon monoxide pressure [16]. The reaction conditions typically involve 120 pounds per square inch of carbon monoxide pressure at 100-110°C [16]. The transformation produces unsaturated carboxylic acids with combined yields ranging from 60 to 90% [16].

The regioselectivity of this carbonylation reaction depends on the nature of the alkyne substituent [16]. For phenyl or straight-chain alkyl groups, the regioselectivity favors the formation of CR(COOH)=CH2 products in approximately 90:10 ratio [16]. When the substituent is tert-butyl, the alternative regioisomer becomes favored, and with trimethylsilyl groups, it becomes the exclusive product [16].

Hydroalkynylation methodologies using palladium catalysis provide another approach [18]. This process involves the addition of terminal alkynes to ynoates, affording stereochemically defined ynenoates in good yields [18]. The reaction benefits from operational simplicity, performed with bench-top solvents under ambient atmosphere at room temperature [18]. The products can subsequently undergo asymmetric copper-catalyzed reduction to yield β-alkynyl esters with excellent enantioselectivity [18].

Recent developments in palladium-catalyzed carboformylation utilize aroyl chlorides as both carbon electrophile and carbon monoxide source [15]. This strategy employs sterically congested hydrosilanes to achieve stereoselective carboformylation of alkynes [15]. The methodology addresses the complexity inherent in four-component reactions while providing direct access to valuable aldehydes and related compounds [15].

Oxidative Carbonylation Methodologies

Oxidative carbonylation approaches represent an alternative paradigm for accessing alkyne-containing esters [20] [21]. These methodologies typically involve the formation of carbon-carbon bonds through radical intermediates [20].

Palladium-catalyzed carbonylation of activated alkyl halides proceeds through radical intermediates generated through various mechanisms [20]. Under relatively high carbon monoxide pressure, the corresponding aliphatic carboxylic acid derivatives are effectively prepared [20]. This approach offers advantages in terms of functional group tolerance and substrate scope [20].

Peroxyl radical additions to alkyne triple bonds have been explored as a novel oxidation strategy [21]. According to computational predictions, addition of peroxyl radicals to alkynes should generate vinyl radicals, which undergo homolytic fragmentation to form α-oxo carbenes [21]. This sequence enables the generation of highly reactive carbenes in a single step from simple alkynes using molecular oxygen as the oxidant [21].

Photo-irradiated organocatalysis has emerged as a powerful method for asymmetric multifunctionalization of alkynes [19]. This approach utilizes visible light activation in conjunction with chiral phosphoric acid catalysis to achieve efficient alkynyl transformations [19]. The dual catalytic system enables the formation of complex molecular architectures with high levels of stereochemical control [19].

| Carbonylation Method | Catalyst System | CO Pressure | Temperature | Yield Range |

|---|---|---|---|---|

| Pd/Formic Acid | Pd(OAc)2/PPh3 | 120 psi | 100-110°C | 60-90% |

| Radical Carbonylation | Pd/Radical initiator | High pressure | Variable | 70-85% |

| Photo-organocatalysis | CPA/Light | Atmospheric | Room temperature | 85-95% |

Scalability and Efficiency Considerations in Academic Research

The scalability and efficiency of synthetic methodologies for methyl 5-hexynoate synthesis represent critical considerations for academic research applications [35] [40]. Economic factors, reaction optimization, and process intensification strategies significantly influence the practical utility of different synthetic approaches [40] [41].

Economic analysis reveals significant cost disparities between different starting materials [40]. Alkenes typically cost at least one order of magnitude less than the corresponding alkynes [40]. For instance, 100 milliliters of phenylacetylene costs approximately 100 euros, while 1 liter of styrene costs approximately 50 euros for equivalent purity [40]. This economic disparity drives the development of methodologies that can convert readily available alkenes to alkynes [40].

Step-economic considerations favor synthetic routes that minimize the number of transformations required [41] [42]. Alkyne annulation strategies that construct complex molecular frameworks through high-atom utilization processes represent particularly attractive approaches [41]. These methodologies offer advantages in terms of easily available starting materials and efficient synthetic processes [42].

Laboratory-scale synthesis optimization requires careful consideration of reaction conditions, work-up procedures, and purification strategies [44]. Fractional distillation represents the preferred purification method for ester products with boiling points differing by less than 25°C [44]. The use of microscale distillation apparatus enables efficient purification of small quantities while minimizing material losses [44].

Process optimization studies have demonstrated the importance of systematic experimental design in achieving improved synthetic efficiency [35]. Experimental design methodologies enable the identification of optimal reaction conditions while minimizing the number of required experiments [35]. Higher overall yields lead to substantial cost savings due to more efficient raw material conversion [35].

| Scale Consideration | Small Scale (mg) | Medium Scale (g) | Large Scale (kg) |

|---|---|---|---|

| Reaction Time | 1-4 hours | 4-12 hours | 12-24 hours |

| Purification Method | Microscale distillation | Column chromatography | Industrial distillation |

| Typical Yield | 70-85% | 75-90% | 80-95% |

| Cost Efficiency | Moderate | Good | Excellent |

The selection of appropriate synthetic methodology depends on the intended scale of operation and specific research objectives [35]. Academic research applications often prioritize synthetic flexibility and product purity over raw material costs [35]. However, considerations of atom economy, step efficiency, and environmental impact increasingly influence methodology selection in modern synthetic organic chemistry [41] [42].

Copper-Catalyzed Transformations

Enantioselective Allenylation of Terminal Alkynes (EATA)

The enantioselective allenylation of terminal alkynes represents one of the most significant applications of methyl 5-hexynoate in copper-catalyzed organic synthesis. This transformation, commonly referred to as EATA (Enantioselective Allenylation of Terminal Alkynes), has emerged as a powerful synthetic methodology for accessing optically active allenes with high levels of stereochemical control [1] .

Recent developments in EATA methodology have demonstrated the successful utilization of methyl 5-hexynoate as a terminal alkyne substrate in copper-catalyzed enantioselective transformations. The reaction proceeds through a carefully orchestrated sequence involving the formation of chiral propargylic amines as key intermediates, followed by stereospecific 1,5-hydrogen migration to generate the desired axially chiral allenes [1] [3].

The catalytic system employed in these transformations typically involves copper iodide complexes in combination with specialized mixed oxidation state copper catalysts. Particularly notable is the use of CuCl/CuBr₂ systems, which have been identified as highly effective for addressing selectivity challenges inherent in the EATA process [3]. These mixed copper halide systems demonstrate superior performance in controlling both the regioselectivity of hydrogen atom transfer and the prevention of undesired conjugate addition side reactions.

Mechanistic investigations have revealed that the EATA reaction involving methyl 5-hexynoate proceeds through a dual-role copper catalysis mechanism. The copper catalyst functions both as a coordination complex for the terminal alkyne activation and as a mediator for the subsequent stereochemical transformations [4]. The process initiates with the formation of a copper acetylide intermediate through deprotonation of the terminal alkyne functionality in methyl 5-hexynoate, followed by nucleophilic addition to aldehyde coupling partners.

The synthetic utility of this methodology has been demonstrated through the preparation of naturally occurring allenes, including the highly enantioselective synthesis of lamenallenic acid. This natural product was successfully synthesized with exceptional enantiomeric excess values and excellent regioselectivity starting from methyl 5-hexynoate and appropriate aldehyde partners [1]. The reaction conditions typically require the use of chiral secondary amine ligands, such as derivatives of α,α-dimethylprolinol, which serve as the chiral source for the asymmetric induction.

Temperature control emerges as a critical parameter in these transformations, with optimal conditions generally requiring temperatures in the range of 60-80°C to achieve the desired balance between reaction efficiency and stereochemical control [4]. The use of cyclic amine reactants, particularly azocane, has been identified as particularly effective for achieving high levels of enantioselectivity in the EATA process involving methyl 5-hexynoate substrates.

CuCl/2PCy3-Catalyzed Decarboxylation Systems

The application of methyl 5-hexynoate in copper-catalyzed decarboxylation systems represents an important synthetic methodology for the formation of carbon-carbon bonds through radical-mediated processes. These transformations utilize specialized copper catalytic systems, particularly those based on CuCl in combination with tricyclohexylphosphine ligands, to facilitate the selective cleavage of carboxyl groups while maintaining the integrity of the alkyne functionality [5] [6].

Mechanistic studies of copper-catalyzed decarboxylation reactions reveal that the process initiates with the formation of a copper carboxylate complex. In the case of substrates related to methyl 5-hexynoate, this involves coordination of the copper center to carboxylic acid functionalities that may be present either as starting materials or as intermediates generated through hydrolysis or other transformations [5]. The decarboxylation step proceeds through the ejection of carbon dioxide from the copper-bound carboxylate, generating reactive carbon-centered radicals that can undergo subsequent transformations.

The CuCl/2PCy₃ catalytic system demonstrates particular effectiveness for decarboxylative functionalization reactions involving conjugated systems. When applied to substrates bearing both alkyne and carboxylic acid functionalities, this system enables selective decarboxylation while preserving the alkyne moiety for further synthetic elaboration [7]. The tricyclohexylphosphine ligand plays a crucial role in stabilizing the copper center and modulating its electronic properties to favor the decarboxylation pathway over competing reactions.

Research findings indicate that these decarboxylation systems operate through a radical mechanism involving copper-mediated single-electron transfer processes [8]. The reaction pathway typically involves initial coordination of the carboxylic acid substrate to the copper catalyst, followed by electron transfer to generate an acyl radical intermediate. Subsequent decarboxylation produces carbon-centered radicals that can participate in various coupling reactions, including allylic amination, alkylation, and sulfonylation processes.

The versatility of CuCl/2PCy₃-catalyzed decarboxylation systems has been demonstrated through their application to diverse synthetic transformations. These reactions feature high regioselectivity and excellent functional group tolerance, making them particularly valuable for the preparation of complex molecular architectures [6]. The mild reaction conditions typically employed, including moderate temperatures and the use of readily available reagents, contribute to the practical utility of these methodologies.

Control experiments utilizing radical inhibitors such as TEMPO and butylated hydroxytoluene have provided strong evidence for the radical nature of these decarboxylation processes [7]. The observation of radical-trapped products confirms the involvement of carbon-centered radical intermediates and supports the proposed mechanistic pathways for these copper-catalyzed transformations.

Palladium-Mediated Reactions

Cyclization Methodologies

Palladium-catalyzed cyclization reactions involving methyl 5-hexynoate have emerged as powerful synthetic tools for the construction of complex cyclic architectures. These methodologies leverage the unique reactivity profile of the terminal alkyne functionality in methyl 5-hexynoate to enable selective intramolecular cyclization processes under mild reaction conditions [9] [10].

The mechanistic foundation of these cyclization reactions relies on the ability of palladium catalysts to activate the carbon-carbon triple bond in methyl 5-hexynoate toward nucleophilic attack. Typical catalytic systems employ palladium complexes such as Pd(PPh₃)₄ or Pd(OAc)₂ in combination with appropriate phosphine ligands to achieve optimal reactivity and selectivity [11] [12]. The cyclization process generally proceeds through oxidative addition of the palladium catalyst to suitable electrophilic partners, followed by alkyne insertion and reductive elimination to form the desired cyclic products.

Research investigations have demonstrated the effectiveness of palladium-mediated cyclization methodologies in the synthesis of five- and six-membered heterocycles. These transformations typically involve the formation of carbon-carbon bonds through intramolecular coupling reactions that create new ring systems while incorporating the alkyne functionality of methyl 5-hexynoate [10]. The regioselectivity of these cyclizations can be controlled through judicious choice of reaction conditions, including temperature, solvent, and the nature of the palladium catalyst employed.

A particularly notable application involves the use of directing groups to control the cyclization pathway and determine the resulting ring size. The presence of bidentate directing groups can override inherent substrate preferences and enable the formation of products that would otherwise be disfavored based on Baldwin's rules [12]. This approach has proven especially valuable for accessing six-membered rings through 6-exo-trig cyclization processes, even in cases where five-membered ring formation would normally be preferred.

The synthetic utility of palladium-catalyzed cyclization methodologies has been demonstrated through their application in cascade reaction sequences. These multi-step processes combine cyclocarbopalladation with subsequent carbon-hydrogen activation to generate complex polycyclic structures containing five-, six-, and seven-membered rings [11]. The ability to control both the initial cyclization step and subsequent functionalizations makes these methodologies particularly attractive for the synthesis of natural product targets and bioactive compounds.

Mechanistic studies have revealed that the success of these cyclization reactions depends critically on the electronic and steric properties of the substrates employed. The ester functionality in methyl 5-hexynoate can serve both as an activating group for the alkyne and as a handle for subsequent synthetic transformations [13]. Additionally, the positioning of the ester group relative to the alkyne functionality influences the regioselectivity and efficiency of the cyclization process.

Oxidative Carbonylation Processes

Oxidative carbonylation represents a highly valuable synthetic methodology for incorporating carbon monoxide into organic molecules, and methyl 5-hexynoate serves as an excellent substrate for these palladium-catalyzed transformations. These processes enable the selective introduction of carbonyl functionalities while maintaining the structural integrity of the alkyne moiety, providing access to complex carbonyl-containing products [14] [15].

The mechanistic basis of palladium-catalyzed oxidative carbonylation involves the coordination of carbon monoxide to palladium centers, followed by insertion into palladium-carbon bonds to generate acyl-palladium intermediates. In the context of methyl 5-hexynoate transformations, this process typically employs catalytic systems based on (PhCN)₂PdCl₂ in combination with silver triflate as a halide abstractor [14]. The resulting cationic palladium species demonstrate enhanced reactivity toward both alkyne coordination and carbon monoxide insertion.

Research findings indicate that oxidative carbonylation of alkynes related to methyl 5-hexynoate can proceed through multiple pathways, leading to either monocarbonylation or dicarbonylation products depending on the reaction conditions employed [14]. Under atmospheric pressure of carbon monoxide, the primary pathway involves single carbon monoxide insertion to generate α,β-unsaturated esters. However, elevated carbon monoxide pressures (4-8 bar) can promote dicarbonylation to yield maleic acid derivatives through sequential carbonylation and isomerization processes.

The regioselectivity of oxidative carbonylation reactions can be controlled through careful selection of reaction parameters, including the nature of alcohol nucleophiles, reaction temperature, and carbon monoxide pressure [16]. When methanol or benzyl alcohol are employed as nucleophiles, the reaction proceeds smoothly to generate the corresponding alkoxycarbonylated products with high efficiency. The use of different alcohols enables access to diverse ester functionalities while maintaining excellent functional group tolerance.

Mechanistic investigations have revealed that the oxidative carbonylation process involves several key elementary steps, including alcohol coordination to form palladium alkoxide complexes, carbon monoxide insertion to generate acyl intermediates, and subsequent reductive elimination or protonolysis to release the carbonylated products [15]. The overall efficiency of these transformations depends on the balance between these individual steps and the ability to regenerate the active palladium catalyst.

The synthetic utility of oxidative carbonylation methodologies has been demonstrated through their application to the synthesis of biologically active compounds and natural product precursors. The ability to introduce carbonyl functionalities at specific positions while preserving other reactive sites makes these reactions particularly valuable for complex molecule synthesis [14]. Additionally, the mild reaction conditions typically employed, including relatively low temperatures and pressures, contribute to the practical applicability of these methodologies.

Photoinduced Transformations

Decatungstate-Catalyzed [3+2] Cycloadditions

Decatungstate photocatalysis has emerged as a powerful tool for enabling selective carbon-hydrogen bond functionalization reactions, and its application to substrates related to methyl 5-hexynoate represents an important advancement in photoinduced organic synthesis. The decatungstate anion [W₁₀O₃₂]⁴⁻ functions as an effective hydrogen atom transfer catalyst under near-ultraviolet irradiation, enabling the selective activation of aliphatic carbon-hydrogen bonds for subsequent functionalization reactions [17] [18].

The mechanism of decatungstate-catalyzed transformations involves initial photoexcitation of the polyoxometalate to generate a reactive excited state capable of abstracting hydrogen atoms from organic substrates. In the context of alkyne-containing compounds like methyl 5-hexynoate, this process can lead to the formation of carbon-centered radicals that subsequently participate in cycloaddition reactions [19]. The selectivity of hydrogen atom abstraction depends on both electronic and steric factors, with tertiary and benzylic positions typically being favored sites for functionalization.

Research investigations have demonstrated the utility of decatungstate catalysis for promoting [3+2] cycloaddition reactions involving radical intermediates generated from alkyne substrates. These transformations proceed through the initial generation of carbon-centered radicals via hydrogen atom transfer, followed by radical addition to appropriate dipolarophiles to form five-membered ring products [20]. The efficiency of these cycloadditions depends critically on the nature of the radical trapping agents employed and the reaction conditions utilized.

The synthetic scope of decatungstate-catalyzed cycloadditions has been expanded through the development of specialized reaction protocols that enable the selective functionalization of different types of carbon-hydrogen bonds. For substrates containing multiple potential sites for hydrogen atom abstraction, the regioselectivity can be controlled through careful consideration of the electronic and steric environment around each position [17]. This level of control makes decatungstate catalysis particularly attractive for the late-stage functionalization of complex molecules.

Mechanistic studies have provided detailed insights into the hydrogen atom transfer process catalyzed by decatungstate. The photogenerated excited state of the catalyst demonstrates high selectivity for abstracting hydrogen atoms from electron-rich positions, particularly those adjacent to heteroatoms or aromatic rings [21]. The resulting carbon-centered radicals can then undergo various transformations, including cycloaddition, coupling, and oxidation reactions, depending on the reaction partners present.

The application of decatungstate catalysis to cycloaddition reactions has been demonstrated through the synthesis of diverse heterocyclic compounds. These transformations typically proceed under mild conditions using visible or near-ultraviolet light sources, making them compatible with sensitive functional groups [22]. The ability to perform these reactions in aqueous or partially aqueous media further enhances their practical utility and environmental compatibility.

Hydrogen Atom Transfer Mechanisms

Hydrogen atom transfer represents a fundamental mechanism in photocatalyzed organic transformations, and its application to compounds structurally related to methyl 5-hexynoate has provided valuable insights into selective carbon-hydrogen bond functionalization processes. The development of direct photocatalyzed hydrogen atom transfer methodologies has enabled the elaboration of aliphatic carbon-hydrogen bonds under mild conditions using visible light activation [19] [21].

The mechanistic foundation of photoinduced hydrogen atom transfer relies on the generation of excited-state photocatalysts capable of abstracting hydrogen atoms from organic substrates through single-electron transfer processes. Various classes of photocatalysts have been employed for these transformations, including aromatic ketones, xanthene dyes, polyoxometalates, and specialized radical cations [21]. Each class of catalyst demonstrates unique selectivity patterns and reactivity profiles, enabling complementary approaches to carbon-hydrogen bond functionalization.

Research findings indicate that the success of hydrogen atom transfer reactions depends critically on the nature of the carbon-hydrogen bond being targeted and the electronic properties of the photocatalyst employed [23]. For substrates containing ester functionalities like methyl 5-hexynoate, the electron-withdrawing nature of the carbonyl group can influence both the reactivity and selectivity of hydrogen atom abstraction at adjacent positions. This electronic effect can be leveraged to achieve site-selective functionalization in complex molecular architectures.

The development of formyl-directed hydrogen atom transfer strategies has provided a particularly powerful approach to achieving regioselective carbon-hydrogen bond functionalization. This methodology exploits the rapid hydrogen atom transfer from aldehyde formyl groups, followed by α-fragmentation of the resulting acyl radicals to generate carbon-centered radicals at specific positions [23]. The traceless nature of the formyl directing group makes this approach especially attractive for synthetic applications.

Mechanistic investigations have revealed that hydrogen atom transfer processes can be controlled through careful consideration of kinetic factors and thermodynamic preferences. The relative rates of hydrogen atom abstraction from different positions depend on both the bond dissociation energies of the carbon-hydrogen bonds and the activation barriers for the transfer process [23]. These factors can be modulated through the choice of photocatalyst and reaction conditions to achieve desired selectivity patterns.

The synthetic utility of photoinduced hydrogen atom transfer has been demonstrated through its application to diverse carbon-carbon bond formation reactions. These transformations typically involve the generation of carbon-centered radicals through hydrogen atom transfer, followed by radical addition to electron-deficient alkenes or alkynes to form new carbon-carbon bonds [19]. The mild reaction conditions and excellent functional group tolerance make these methodologies particularly valuable for the functionalization of complex natural products and pharmaceutical intermediates.

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant